REACTION_CXSMILES
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[NH2:1][C:2]1[C:11]([F:12])=[C:10](F)[C:9]([F:14])=[C:8]2[C:3]=1[C:4](=[O:21])[C:5]([C:18]([OH:20])=[O:19])=[CH:6][N:7]2[CH:15]1[CH2:17][CH2:16]1.[NH:22]1[CH2:27][CH2:26][NH:25][CH2:24][CH2:23]1>O1CCOCC1>[NH2:1][C:2]1[C:11]([F:12])=[C:10]([N:22]2[CH2:27][CH2:26][NH:25][CH2:24][CH2:23]2)[C:9]([F:14])=[C:8]2[C:3]=1[C:4](=[O:21])[C:5]([C:18]([OH:20])=[O:19])=[CH:6][N:7]2[CH:15]1[CH2:17][CH2:16]1
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Name
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Example 1 ( 1 )
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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NC1=C2C(C(=CN(C2=C(C(=C1F)F)F)C1CC1)C(=O)O)=O
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Name
|
|
Quantity
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0 (± 1) mol
|
Type
|
reactant
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Smiles
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N1CCNCC1
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Name
|
|
Quantity
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0 (± 1) mol
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Type
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solvent
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Smiles
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O1CCOCC1
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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was refluxed for 5 hours
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Duration
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5 h
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Name
|
|
Type
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product
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Smiles
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NC1=C2C(C(=CN(C2=C(C(=C1F)N1CCNCC1)F)C1CC1)C(=O)O)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |